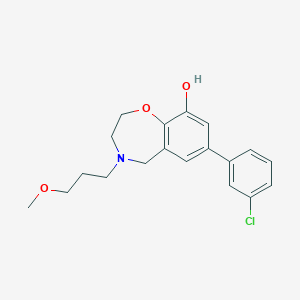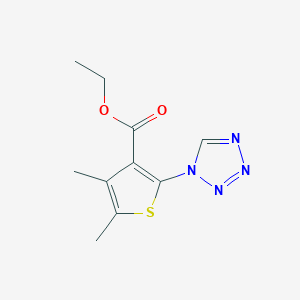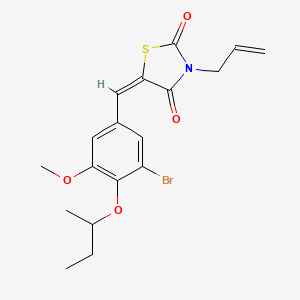
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzoxazepine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. In
Mecanismo De Acción
The exact mechanism of action of 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anxiolytic effects, this compound has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have a positive effect on cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is that it exhibits a range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments aimed at elucidating its effects.
Direcciones Futuras
There are several future directions for research on 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory conditions, pain, and anxiety disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, future research could focus on developing more potent derivatives of this compound, which may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves the reaction of 3-chlorobenzaldehyde with 3-methoxypropylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with 2,3-dihydroxybenzoic acid to form the benzoxazepine derivative.
Aplicaciones Científicas De Investigación
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to have anxiolytic effects in animal models of anxiety. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory conditions, pain, and anxiety disorders.
Propiedades
IUPAC Name |
7-(3-chlorophenyl)-4-(3-methoxypropyl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-8-3-6-21-7-9-24-19-16(13-21)10-15(12-18(19)22)14-4-2-5-17(20)11-14/h2,4-5,10-12,22H,3,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHACLVYTYBTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide](/img/structure/B5345997.png)
![allyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346001.png)
![1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5346002.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-phenylpiperazine](/img/structure/B5346006.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5346013.png)
![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)

![2-[4-(1-naphthylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5346043.png)


![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5346063.png)
